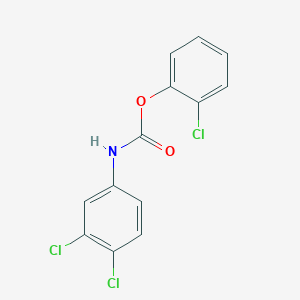

2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate

Description

Le N-(3,4-dichlorophényl)-2-chlorophénylcarbamate est un composé organique de formule moléculaire C13H8Cl3NO2. Ce composé fait partie de la famille des carbamates, connue pour ses applications diverses dans différents domaines, notamment l'agriculture, la médecine et la chimie industrielle .

Propriétés

Numéro CAS |

105971-56-0 |

|---|---|

Formule moléculaire |

C13H8Cl3NO2 |

Poids moléculaire |

316.6 g/mol |

Nom IUPAC |

(2-chlorophenyl) N-(3,4-dichlorophenyl)carbamate |

InChI |

InChI=1S/C13H8Cl3NO2/c14-9-6-5-8(7-11(9)16)17-13(18)19-12-4-2-1-3-10(12)15/h1-7H,(H,17,18) |

Clé InChI |

MKVZWADREJQTSP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du N-(3,4-dichlorophényl)-2-chlorophénylcarbamate implique généralement la réaction de l'isocyanate de 2-chlorophényle avec la 3,4-dichloroaniline. La réaction est effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .

Méthodes de production industrielle : Dans un environnement industriel, la production de ce composé peut impliquer des réacteurs à flux continu pour garantir une qualité et un rendement constants. L'utilisation de systèmes automatisés pour la surveillance et le contrôle des paramètres de réaction tels que la température, la pression et les concentrations de réactifs est courante pour optimiser le processus de production .

Types de réactions:

Réactions de substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux atomes de chlore sur les cycles aromatiques.

Oxydation et réduction : Il peut être oxydé ou réduit dans des conditions spécifiques pour former divers dérivés.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium (KMnO4), peroxyde d'hydrogène (H2O2).

Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4).

Conditions d'hydrolyse : Acides forts comme l'acide chlorhydrique (HCl) ou bases fortes comme l'hydroxyde de sodium (NaOH).

Principaux produits formés:

Produits de substitution : Divers carbamates substitués.

Produits d'oxydation : Quinones chlorées.

Produits de réduction : Amines et alcools.

Applications De Recherche Scientifique

Le N-(3,4-dichlorophényl)-2-chlorophénylcarbamate a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour ses effets potentiels sur l'activité enzymatique et les processus cellulaires.

Médecine : Enquête sur son utilisation potentielle comme agent pharmaceutique en raison de ses propriétés bioactives.

Industrie : Utilisé dans le développement de nouveaux matériaux et produits chimiques.

Mécanisme d'action

Le mécanisme d'action du N-(3,4-dichlorophényl)-2-chlorophénylcarbamate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou en modifiant la conformation de l'enzyme. Cette interaction peut perturber les processus cellulaires normaux, conduisant à divers effets biologiques .

Composés similaires:

- N-(2,4-dichlorophényl)-3-chlorophénylcarbamate

- N-(3-chlorophényl)-2,4-dichlorophénylcarbamate

- N-(3,4-dichlorophényl)-4-chlorophénylcarbamate

Comparaison : Bien que ces composés présentent des similitudes structurales, le N-(3,4-dichlorophényl)-2-chlorophénylcarbamate est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et son activité biologique.

Mécanisme D'action

The mechanism of action of 2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 3-Chlorophenyl N-(2,4-dichlorophenyl)carbamate

- 2,4-Dichlorophenyl N-(3-chlorophenyl)carbamate

- 4-Chlorophenyl N-(3,4-dichlorophenyl)carbamate

Comparison: While these compounds share structural similarities, 2-Chlorophenyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.